molecular formula C15H21BrN2O2 B2792908 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide CAS No. 1421497-03-1

3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

Cat. No. B2792908
CAS RN: 1421497-03-1
M. Wt: 341.249
InChI Key: CSKHYOOMADFYDL-UHFFFAOYSA-N
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Description

3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and pharmacology. This compound is a member of the benzamide family, which is known for its diverse biological activities, including antipsychotic, antidepressant, and anticonvulsant effects.

Scientific Research Applications

Cancer Research

3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide has shown potential in cancer research, particularly in targeting hypoxia-inducible factor 1 (HIF-1) pathways. HIF-1 is a transcription factor that plays a crucial role in cellular response to low oxygen levels, often found in tumor microenvironments. Compounds similar to this benzamide derivative have been found to induce the expression of HIF-1α protein, promoting apoptosis in tumor cells and inhibiting their proliferation .

Neuropharmacology

This compound is of interest in neuropharmacology due to its piperidine moiety, which is a common structural component in many neuroactive drugs. Piperidine derivatives are known for their role in modulating neurotransmitter systems, making them valuable in the development of treatments for neurological disorders such as Alzheimer’s disease, schizophrenia, and depression .

Antiviral Research

Piperidine derivatives, including 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, are being explored for their antiviral properties. These compounds can inhibit viral replication by interfering with viral enzymes or proteins essential for the virus life cycle. This makes them promising candidates for developing new antiviral therapies .

Anti-inflammatory Agents

The anti-inflammatory potential of this compound is another area of interest. Benzamide derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in inflammatory processes. This makes them potential candidates for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antibacterial Applications

Research has also focused on the antibacterial properties of piperidine-containing compounds. These derivatives can disrupt bacterial cell wall synthesis or function, leading to the development of new antibiotics. Given the rise of antibiotic-resistant bacteria, such compounds are crucial in the ongoing search for effective antibacterial agents .

Drug Delivery Systems

3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide can be utilized in the design of drug delivery systems. Its chemical structure allows for modifications that can improve the solubility, stability, and bioavailability of drugs. This makes it a valuable component in the development of more efficient and targeted drug delivery methods .

These applications highlight the versatility and potential of 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

properties

IUPAC Name

3-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKHYOOMADFYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

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